An In-Depth Technical Guide to S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine: Properties, Synthesis, and Applications
Foreword: Unveiling a Versatile Reagent in Modern Synthesis
In the landscape of modern organic chemistry and drug development, the demand for reagents that offer unique reactivity, stability, and utility is perennial. S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine, often referred to as Corey's reagent precursor, stands out as a cornerstone molecule. While its primary role is the generation of dimethyloxosulfonium methylide for the celebrated Corey-Chaykovsky reaction, its significance extends further into the burgeoning field of medicinal chemistry where the sulfoximine moiety is an increasingly valued pharmacophore.[1][2] This guide provides an in-depth exploration of its fundamental properties, synthesis, and critical applications, tailored for researchers, scientists, and drug development professionals who seek to leverage its full potential.
Core Identity and Physicochemical Properties
Understanding the fundamental characteristics of a reagent is paramount for its effective and safe application in the laboratory. S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine is a stable, crystalline solid, making it significantly easier to handle and store compared to many reactive intermediates.[3][4]
Chemical Structure
The molecule features a hexavalent sulfur atom double-bonded to an oxygen and an N-tosyl group, and single-bonded to two methyl groups. This structure is key to its stability and subsequent reactivity.
Caption: Structure of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties compiled from various authoritative sources.
| Property | Value | Reference(s) |
| CAS Number | 22236-45-9 | [5][6][7][8] |
| Molecular Formula | C₉H₁₃NO₃S₂ | [3][5][8][9] |
| Molecular Weight | 247.33 g/mol | [3][5][8] |
| Appearance | White crystals or crystalline powder | [3][4] |
| Melting Point | 166-172 °C | [4][5][6] |
| Solubility | Soluble in Ethanol (EtOH), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | [5][6] |
| Density | 1.27 g/cm³ | [5] |
| IUPAC Name | N-[dimethyl(oxo)-λ6-sulfanylidene]-4-methylbenzenesulfonamide | [1] |
Synthesis and Preparation: From Bulk Solvent to Value-Added Reagent
The most common and efficient synthesis of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine involves the direct imination of dimethyl sulfoxide (DMSO). DMSO, a ubiquitous and inexpensive polar aprotic solvent, serves as the starting material.[10][11][12] The transformation is typically achieved via a metal-catalyzed reaction with a tosyl nitrene precursor.
Conceptual Workflow for Synthesis
The process transforms the sulfoxide group of DMSO into a sulfoximine through the formation of a new sulfur-nitrogen bond. This is an oxidative imination process where the nitrogen atom is delivered from a tosyl-protected source.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Copper-Catalyzed Imination of DMSO
This protocol describes a representative lab-scale synthesis. The choice of a copper catalyst is based on its cost-effectiveness and efficiency in facilitating the nitrene transfer required for imination.[5]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Dimethyl Sulfoxide (DMSO) (10 equivalents).
-
Catalyst Addition: Add a catalytic amount of a copper(I) or copper(II) salt (e.g., Cu(OTf)₂, 1-5 mol%).
-
Reagent Addition: Dissolve p-Toluenesulfonyl azide (1 equivalent) in a minimal amount of a suitable inert solvent like dichloromethane or acetonitrile. Add this solution dropwise to the reaction mixture at room temperature. Causality Note: The dropwise addition is crucial to control the exothermic reaction and the potentially hazardous decomposition of the azide.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 40-60 °C) and stir under a nitrogen atmosphere for 2-4 hours, monitoring by TLC for the consumption of the starting azide.
-
Quenching & Workup: After completion, cool the reaction to room temperature and carefully pour it into water. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the product as white crystals.
Reactivity and Mechanistic Insights: The Corey-Chaykovsky Reaction
The primary utility of S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine is as a stable precursor to dimethyloxosulfonium methylide , a key nucleophile in the Johnson-Corey-Chaykovsky reaction.[13][14]
Generation of the Ylide
The acidic protons on the methyl groups of the sulfoximine can be abstracted by a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate the corresponding sulfur ylide.
Mechanism of Epoxidation
The Corey-Chaykovsky reaction is a powerful method for synthesizing epoxides from aldehydes and ketones.[15][16] The mechanism proceeds via a two-step sequence:
-
Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, forming a C-C bond and generating a betaine intermediate.
-
Intramolecular Ring Closure: The resulting alkoxide oxygen performs an intramolecular Sₙ2 reaction, attacking the carbon bearing the sulfoxonium group. This displaces the neutral S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine as an excellent leaving group, forming the three-membered epoxide ring.[14][16]
Caption: Mechanism of Corey-Chaykovsky epoxidation.
Expert Insight: Sulfoxonium vs. Sulfonium Ylides
A key point of expertise lies in understanding the difference between sulfoxonium ylides (derived from this reagent) and sulfonium ylides (e.g., from trimethylsulfonium iodide). Sulfoxonium ylides are generally more stable.[17] This enhanced stability often leads to thermodynamic control. In reactions with α,β-unsaturated ketones, this translates to a preference for 1,4-conjugate addition to yield cyclopropanes, whereas the less stable, more reactive sulfonium ylides typically favor kinetically controlled 1,2-addition to the carbonyl group to form epoxides.[15][16][17] This differential reactivity provides a powerful tool for synthetic chemists to selectively form either epoxides or cyclopropanes.
Applications in Drug Discovery and Development
The sulfoximine functional group has emerged from being a chemical curiosity to a highly valuable pharmacophore in modern drug discovery.[18][19] Its unique stereochemical and electronic properties allow it to serve as a bioisosteric replacement for more common groups like sulfones and sulfonamides.[2][20]
Advantages of the Sulfoximine Moiety:
-
Improved Physicochemical Properties: Can enhance aqueous solubility and metabolic stability compared to analogous sulfones.[2][20]
-
Modulated Target Engagement: The three-dimensional nature and hydrogen bonding capability of the NH-sulfoximine group can lead to new and improved interactions with biological targets.
-
Clinical Relevance: The presence of the sulfoximine moiety in several clinical-stage drug candidates, such as the ATR inhibitor Ceralasertib (AZD6738) and the P-TEFb inhibitor BAY 1143572, validates its importance in pharmaceutical development.[1][18][19]
S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine serves as a critical building block for introducing this valuable functionality into complex molecules, making it a reagent of high interest to medicinal chemists.[1][3]
Safety and Handling
While S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine is a stable solid, standard laboratory safety precautions are required.
-
Hazard Codes: Xi (Irritant).[5]
-
Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[6]
-
Safety Precautions:
Conclusion
S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine is far more than a simple precursor. It is a robust, versatile, and highly valuable reagent that bridges fundamental organic synthesis with cutting-edge drug discovery. Its stability and predictable reactivity in generating a key sulfoxonium ylide make it an indispensable tool for the construction of epoxides and cyclopropanes via the Corey-Chaykovsky reaction. Furthermore, its role as a synthon for the increasingly important sulfoximine pharmacophore ensures its continued relevance for scientists and researchers aiming to develop the next generation of therapeutic agents.
References
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S,S-DIMETHYL-N-(P-TOLUENESULFONYL)SULFOXIMINE Chemical Properties. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]
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S,S-Dimethyl-N-(P-Toluenesulfonyl)Sulfoximine. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]
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Sulfoximine, S,S-dimethyl-. (n.d.). PubChem - NIH. Retrieved January 17, 2026, from [Link]
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S,S-Dimethyl-N-(p-toluenesulfonyl)sulfoximine, 98%. (n.d.). Thermo Fisher Scientific. Retrieved January 17, 2026, from [Link]
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Johnson–Corey–Chaykovsky reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
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COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. (n.d.). ADICHEMISTRY. Retrieved January 17, 2026, from [Link]
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Frings, M., et al. (2017). Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates. PubMed Central. Retrieved January 17, 2026, from [Link]
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